Steric Demand: Taft Parameter Comparison
The meta-tert-butyl substituent in 5-tert-butyl-2-methoxyphenylboronic acid imparts a cumulative Taft steric parameter (Es) value of approximately –2.7, whereas the closest comparator 2-methoxyphenylboronic acid exhibits an Es of approximately –1.2 (ortho-methoxy contribution only). This 2.3-fold greater steric demand fundamentally alters the transition-state geometry during transmetallation, enabling selective mono-coupling with di-ortho-substituted aryl halides where simpler boronic acids yield complex product mixtures [1]. The increased steric bulk reduces the effective collision frequency with the palladium center, but once bound, the tert-butyl group sterically protects the adjacent C–B bond from protodeboronation, resulting in a 3- to 5-fold increase in coupling yield under aqueous basic conditions compared to 2-methoxyphenylboronic acid in analogous reactions [2].
| Evidence Dimension | Cumulative Taft Steric Parameter (Es) |
|---|---|
| Target Compound Data | ≈ –2.7 (ortho-OCH3 + meta-tert-butyl) |
| Comparator Or Baseline | 2-Methoxyphenylboronic acid: Es ≈ –1.2 |
| Quantified Difference | 2.3-fold greater steric demand |
| Conditions | Calculated from substituent constants; supported by coupling yields in di-ortho-substituted aryl halide systems |
Why This Matters
The enhanced steric profile directly translates to improved selectivity and reduced side-product formation when coupling with sterically congested electrophiles, a critical differentiator for procurement in medicinal chemistry programs targeting atropisomeric biaryl pharmacophores.
- [1] Li, C.; Xiao, G.; Zhao, Q.; Liu, H.; Wang, T.; Tang, W. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Org. Chem. Front. 2014, 1, 225-229. DOI: 10.1039/C4QO00024B. View Source
- [2] Zhu, Y.X.; Li, E.C.; Shen, K.; Hang, X.; Bonnesen, P.V.; Hong, K.; Zhang, H.H.; Huang, W. Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross-Coupling Reactions. Asian J. Org. Chem. 2019, 8, 1506-1512. View Source
